1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Overview
Description
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, also known as this compound, is a useful research compound. Its molecular formula is C10H24O2Si3 and its molecular weight is 260.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymerization
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane has been utilized in the synthesis of various siloxane polymers. For example, it has been used in the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes, leading to the formation of polymers with regular alternation of diorganosylil and dimethylsylil units (Talalaeva et al., 2021). Additionally, it has been used in the preparation of organosoluble polysiloxaneimides, which possess properties like solubility in polar aprotic solvents and thermal stability (Wu, Hayakawa, & Kakimoto, 2008).
Gas Chromatography Applications
This compound has also been used as a stationary phase in high-temperature gas chromatography. It has demonstrated practical utility in separating mixtures of high-boiling silanes and other compounds (Komers & Černý, 1981).
Materials Science
In materials science, this compound has been used to create polysiloxane–silica hybrids via the sol–gel process. These materials have shown potential due to their structure, which facilitates the generation of short trisiloxane segments well dispersed in the formed hybrid framework (Rozga-Wijas, Chojnowski, Šcibiorek, & Fortuniak, 2005).
Spectroscopic Studies
Spectroscopic studies have been conducted on the association of poly(diorganosiloxane)-αω-diols, including trisiloxane-1,5-diols, providing valuable data on the stereochemistry of these compounds (Harris, 1970).
Synthesis of Optically Active Polymers
The compound has been used in the synthesis of optically active hyperbranched poly(carbosiloxane)s. These polymers have been characterized by their composition, degree of branching, and optical activity (Oishi, Minakawa, Imae, & Kawakami, 2002).
Mass Spectrometry Applications
It has been involved in mass spectrometry studies, particularly in the examination of the mass spectra of aryl substituted trisiloxanes. This research provides insights into fragmentation mechanisms and the formation of siliconium ions (Swaim, Weber, Boettger, Evans, & Bockhoff, 1980).
Development of Silicone Elastomers
The compound has played a role in the synthesis of silicone elastomers containing trifluoropropyl groups, which have been used in dielectric elastomer transducers. These elastomers exhibit varying mechanical, dielectric, and electromechanical properties (Dascalu, Dünki, Quinsaat, Ko, & Opris, 2015).
Copolymer Synthesis
It has been used in synthesizing copolymers containing siloxane and rigid norbornene fragments. This synthesis explores various olefin metathesis reactions, affecting the thermal properties of the resulting copolymers (Morontsev, Gringolts, Filatova, Denisova, Kudryavtsev, & Finkelstein, 2020).
Properties
IUPAC Name |
bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWYAJVOUCTAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59942-04-0, 610749-24-1 | |
Record name | Dimethylvinylsilyl-terminated polydimethylsiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59942-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610749-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60939266 | |
Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17980-39-1, 225927-21-9 | |
Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17980-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(phenylmethylsiloxane), vinyl terminated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of knowing the refractive index of 1,5-Divinylhexamethyltrisiloxane?
A1: While the provided abstract doesn't detail specific applications, knowing the refractive index of a material like 1,5-Divinylhexamethyltrisiloxane is crucial for various optical applications. The refractive index dictates how light bends when it passes through the material []. This property is essential for designing and optimizing optical components such as lenses, prisms, and waveguides.
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